molecular formula C11H11N3O2 B1452593 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-30-4

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1452593
CAS No.: 1219828-30-4
M. Wt: 217.22 g/mol
InChI Key: DOECNUXHGPJYOM-UHFFFAOYSA-N
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Description

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics in experimental settings.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes, highlighting the importance of understanding its subcellular dynamics.

Biological Activity

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}N3_3O2_2, with a molecular weight of approximately 219.22 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with cyclopropyl-containing reagents under controlled conditions to form the desired oxadiazole structure. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methods involving cyclization reactions and functional group modifications.

Antitumor Activity

Research has indicated that oxadiazole derivatives exhibit significant antitumor properties. For instance, a study involving analogs of 1,2,4-oxadiazoles demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. One analog showed an IC50 value of approximately 9.4 µM against a panel of 11 cell lines, suggesting that modifications in the oxadiazole structure can enhance biological activity .

Inhibition of Enzymatic Activity

Recent studies have identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. Notum is a negative regulator of the Wnt signaling pathway, which plays a crucial role in various cancers. The optimization of these compounds has led to significant improvements in their inhibitory effects, making them potential candidates for further development as therapeutic agents targeting Wnt-related pathways .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its electron-rich nature.

Case Studies and Research Findings

StudyFindings
Synthesis and Characterization Novel oxadiazole derivatives were synthesized showing promising antitumor activity .
Inhibition Studies Identification of potent Notum inhibitors among oxadiazole derivatives; significant improvement in activity through structural optimization .
Pharmacokinetics Studies on related compounds demonstrated good plasma exposure and partial blood-brain barrier penetration .

Properties

IUPAC Name

5-(4-cyclopropyloxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11-14-13-10(16-11)7-1-3-8(4-2-7)15-9-5-6-9/h1-4,9H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOECNUXHGPJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677736
Record name 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-30-4
Record name 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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